2-bromoethylphosphonic Acid
Overview
Description
Synthesis and Characterization of Phosphonates
Synthesis Analysis
The synthesis of various phosphonate compounds has been explored in several studies. For instance, the hydrothermal synthesis of barium phosphonates was achieved using phosphonocarboxylic acid, leading to the formation of an open-framework barium phosphonate [Ba3(O3PCH2NH2CH2PO3)2(H2O)4].3H2O . Another study presented the synthesis of a high-molecular-weight fluorinated poly(aryl ether) with a bromophenyl pendant group, which was then converted into a phosphonated polymer . Additionally, the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids was conducted to produce diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, useful for further synthesis .
Molecular Structure Analysis
The molecular structure of synthesized phosphonates is crucial for their potential applications. The crystal structure of the barium phosphonate synthesized in was determined using single-crystal data, revealing a three-dimensional metal-oxygen-metal framework. In another study, the crystal structures of 2-(pyridyl N-oxide) methylphosphonic acid ligands were determined, showing extensive hydrogen bonding in the resulting erbium complexes . The X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid provided insights into the isosteric comparison between phosphate and phosphonate bond angles .
Chemical Reactions Analysis
Phosphonates undergo various chemical reactions that are significant for their applications. The phosphonated polymer mentioned in exhibits excellent thermal and oxidative stability, suggesting its utility in harsh conditions. The bromodecarboxylation reaction described in is a novel route to synthesize arylethynylphosphonates, indicating the versatility of phosphonates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonates determine their suitability for different applications. The barium phosphonate demonstrated stability up to 240 degrees C and the ability to uptake solvents like N,N-dimethylformamide. The phosphonated polymer showed low methanol permeability and reasonable proton conductivity, making it a candidate for fuel cell applications. The potentiometric determination of pKa values for (o-Hydroxyphenyl)methylphosphonic acids provided valuable information on the influence of electronic and steric effects on their acidity.
Scientific Research Applications
Phosphonic Acid and Its Derivatives
Phosphonic acids, including derivatives like 2-bromoethylphosphonic acid, have a wide range of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. They are used in various fields like chemistry, biology, and physics. The synthesis of phosphonic acids is crucial for numerous research projects, given their role in the design of supramolecular or hybrid materials, functionalization of surfaces, and use in medical imaging (Sevrain et al., 2017).
Application in Polymer Science
In polymer science, derivatives of phosphonic acid are used for creating materials with specific properties. For instance, a phosphonated polymer derived from a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group exhibits excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity, making it a candidate for fuel cell applications (Liu et al., 2006).
Synthesis and Characterization in Inorganic Chemistry
Phosphonic acid derivatives are synthesized for various applications in inorganic chemistry. For example, a study explored the synthesis of bisphosphonic acid and its metal hybrid derivatives, which are crucial in the development of new compounds with potential applications in various fields (Gómez-Alcántara et al., 2004).
Use in Medicinal Chemistry
In medicinal chemistry, phosphonic acid derivatives are researched for their potential applications. For instance, R-aminophosphonic acids, which are analogues of amino acids where the carboxylic group is replaced by a phosphonic acid, show a broad capability of influencing physiological and pathological processes. Their applications range from agrochemistry to medicine, and they are known for their enzyme inhibition properties (Mucha et al., 2011).
Dental and Bone Tissue Engineering
Phosphonic acid-containing acrylamide monomers are synthesized for use in dental adhesives and mineralized hydrogel scaffolds, suggesting their potential in dental and bone tissue engineering (Bingol et al., 2015).
Fuel Cell Technology
Arylphosphonic acid-functionalized polyelectrolytes demonstrate higher proton conductivity at elevated temperatures, improved chemical and thermal stabilities, and decreased fuel permeability, making them suitable for application in polyelectrolyte membrane fuel cells (Bock et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-bromoethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKXVERGWXHHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394218 | |
Record name | 2-bromoethylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromoethylphosphonic Acid | |
CAS RN |
999-82-6 | |
Record name | P-(2-Bromoethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=999-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromoethylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Bromoethyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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